3-(3-Chloro-4-methylphenyl)-1,1-diethylurea
Overview
Description
3-(3-Chloro-4-methylphenyl)-1,1-diethylurea is an organic compound characterized by the presence of a urea functional group attached to a 3-chloro-4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea typically involves the reaction of 3-chloro-4-methylaniline with diethyl carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with diethylamine to form the desired urea derivative.
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Step 1: Formation of Isocyanate
Reactants: 3-chloro-4-methylaniline, phosgene
Conditions: Anhydrous conditions, low temperature
Product: 3-chloro-4-methylphenyl isocyanate
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Step 2: Formation of Urea Derivative
Reactants: 3-chloro-4-methylphenyl isocyanate, diethylamine
Conditions: Room temperature, inert atmosphere
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Major Products
Substitution: 3-(3-Hydroxy-4-methylphenyl)-1,1-diethylurea
Oxidation: 3-(3-Chloro-4-formylphenyl)-1,1-diethylurea
Reduction: 3-(3-Chloro-4-aminophenyl)-1,1-diethylurea
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea
- 3-(3-Chloro-4-methylphenyl)-1,1-diethylthiourea
- 3-(3-Chloro-4-methylphenyl)-1,1-diethylcarbamate
Uniqueness
Compared to similar compounds, 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea exhibits unique reactivity due to the presence of the urea functional group. This allows for a broader range of chemical modifications and applications. Additionally, its specific molecular structure provides distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1,1-diethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSMLYMIGVDRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395120 | |
Record name | 3-(3-chloro-4-methylphenyl)-1,1-diethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-53-6 | |
Record name | 3-(3-chloro-4-methylphenyl)-1,1-diethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-CHLORO-4-METHYLPHENYL)-1,1-DIETHYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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